molecular formula C14H13N3OS B2823510 (4-(4-(4-methyl-1H-imidazol-1-yl)phenyl)thiazol-2-yl)methanol CAS No. 1206969-30-3

(4-(4-(4-methyl-1H-imidazol-1-yl)phenyl)thiazol-2-yl)methanol

Cat. No.: B2823510
CAS No.: 1206969-30-3
M. Wt: 271.34
InChI Key: YUYLSVGDKITEOO-UHFFFAOYSA-N
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Description

(4-(4-(4-methyl-1H-imidazol-1-yl)phenyl)thiazol-2-yl)methanol: is a complex organic compound featuring a thiazole ring fused to a phenyl ring, which is further substituted with a 4-methyl-1H-imidazole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-(4-methyl-1H-imidazol-1-yl)phenyl)thiazol-2-yl)methanol . One common synthetic route includes:

  • Thiazole Formation: : Reacting a suitable thioamide with α-haloketones under acidic conditions to form the thiazole ring.

  • Phenyl Substitution: : Introducing the phenyl group through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction.

  • Imidazole Substitution: : Adding the 4-methyl-1H-imidazole group via nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, focusing on optimizing reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(4-(4-(4-methyl-1H-imidazol-1-yl)phenyl)thiazol-2-yl)methanol: can undergo various chemical reactions, including:

  • Oxidation: : Converting the thiazole ring to its corresponding sulfone or sulfoxide derivatives.

  • Reduction: : Reducing the imidazole ring to form a more reduced imidazole derivative.

  • Substitution: : Replacing functional groups on the phenyl ring or imidazole ring with other substituents.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: : Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Utilizing nucleophiles like amines or halides under various conditions, including phase transfer catalysis.

Major Products Formed

  • Oxidation Products: : Thiazole sulfones or sulfoxides.

  • Reduction Products: : Reduced imidazole derivatives.

  • Substitution Products: : Various substituted phenyl or imidazole derivatives.

Scientific Research Applications

(4-(4-(4-methyl-1H-imidazol-1-yl)phenyl)thiazol-2-yl)methanol: has several scientific research applications:

  • Chemistry: : Used as a building block in organic synthesis and as a ligand in coordination chemistry.

  • Biology: : Investigated for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: : Studied for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (4-(4-(4-methyl-1H-imidazol-1-yl)phenyl)thiazol-2-yl)methanol exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

(4-(4-(4-methyl-1H-imidazol-1-yl)phenyl)thiazol-2-yl)methanol: can be compared with other similar compounds, such as:

  • 4-(1H-imidazol-1-yl)phenol: : Similar structure but lacks the thiazole ring.

  • 4-(4-methyl-1H-imidazol-1-yl)benzoic acid: : Similar imidazole group but different functional group on the phenyl ring.

  • 2-(4-methyl-1H-imidazol-1-yl)thiazole: : Similar thiazole and imidazole groups but different substitution pattern.

These compounds share structural similarities but differ in their functional groups and substitution patterns, leading to variations in their chemical properties and biological activities.

Properties

IUPAC Name

[4-[4-(4-methylimidazol-1-yl)phenyl]-1,3-thiazol-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS/c1-10-6-17(9-15-10)12-4-2-11(3-5-12)13-8-19-14(7-18)16-13/h2-6,8-9,18H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUYLSVGDKITEOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=N1)C2=CC=C(C=C2)C3=CSC(=N3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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